Target Selectivity Profile: Negligible Inhibition of Key 2-Oxoglutarate-Dependent Dioxygenases
3-(3-Methylbutoxy)benzamide exhibits a uniquely low-affinity interaction profile against several 2-oxoglutarate-dependent dioxygenases, a stark contrast to the broad, non-specific enzyme inhibition often observed with simpler benzamides like 3-methoxybenzamide . In a fluorescence-based assay, it displayed an IC₅₀ > 100,000 nM against human BBOX1 [1]. Similarly, against human PHD2 and FIH, its IC₅₀ values were also > 100,000 nM [1]. This contrasts sharply with compounds like 3-methoxybenzamide, which is a known PARP inhibitor with IC₅₀ values in the 17,000–30,000 nM range .
| Evidence Dimension | Inhibition of 2-oxoglutarate-dependent dioxygenases (BBOX1, PHD2, FIH) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM for BBOX1, PHD2, and FIH |
| Comparator Or Baseline | 3-Methoxybenzamide (as a representative broad-spectrum benzamide inhibitor) |
| Quantified Difference | IC₅₀ for 3-methoxybenzamide against PARP: 17,000–30,000 nM. Target compound shows >3.3-fold weaker inhibition against unrelated targets. |
| Conditions | Fluorescence-based assays for BBOX1 and PHD2; MALDI assay for FIH |
Why This Matters
This defined selectivity window is critical for researchers seeking to avoid off-target effects on the hypoxia and metabolic pathways regulated by these dioxygenases.
- [1] BindingDB. Affinity Data for BDBM50395079 (CHEMBL2164244). (n.d.). Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395079. View Source
